1-Hydroxypyrene-d9
Overview
Description
Synthesis Analysis
The synthesis of isotope-labeled compounds like 1-Hydroxypyrene-d9 is essential for accurate analytical measurements, especially in the determination of nitropolycyclic aromatic hydrocarbons (NPAHs) in complex mixtures. These compounds are synthesized in a step from commercially available pyrene-d10 and nitric acid-d1, demonstrating the importance of isotopic purity in environmental and analytical chemistry (Fatiadi & Hilpert, 1989).
Molecular Structure Analysis
The molecular structure of 1-hydroxypyrene is characterized by π-stacking and hydrogen bonds, contributing to its crystal morphology and solid-state luminescence. These structural features enable 1-hydroxypyrene to form 'molecular springs,' indicating a unique interplay between its molecular structure and physical properties (Gajda et al., 2019).
Chemical Reactions and Properties
1-Hydroxypyrene undergoes various biotransformation reactions, such as glucuronidation in marine organisms, highlighting its role in the metabolism of PAHs. The identification of 1-hydroxypyrene glucuronide in tissues of marine polychaetes exposed to pyrene indicates the presence of specific metabolic pathways for PAH detoxification in marine environments (Giessing & Lund, 2002).
Physical Properties Analysis
The crystal structure and morphology of 1-hydroxypyrene, fixed by the interplay of π-stacking and hydrogen bonds, play a critical role in its physical properties. These structural attributes confer flexibility and stability to the crystals, affecting their behavior in various environments (Gajda et al., 2019).
Chemical Properties Analysis
The ecotoxicity and mutagenicity of 1-hydroxypyrene and its photoproducts have been assessed, showing that its photoproducts inhibit microbial glucose mineralization activity, whereas heterotrophic bacteria can utilize 1-HP photoproducts as growth substrates. The presence of metal ions like Mn2+ and Cu2+ can modify the genotoxicity of 1-hydroxypyrene in aquatic environments, demonstrating the complexity of its chemical behavior and the potential environmental impact (Hwang et al., 2001).
Scientific Research Applications
Biomarker for PAH Exposure in Coal Liquefaction Workers : Urinary 1-hydroxypyrene is a suitable biomarker for PAH exposure in coal liquefaction workers, with increased levels during working periods and decreased levels during breaks (Quinlan et al., 1995).
Sensitive Detection Method Development : A study developed a simple and sensitive procedure for determining 1-hydroxypyrene in urine as a biomarker for PAH effects, achieving high-precision results (Alekseenko et al., 2020).
Solid Phase Extraction for Biomarker Analysis : Solid phase extraction using a C18 cartridge effectively extracts urinary 1-hydroxypyrene from spiked urine samples, providing a reliable biomarker for occupational exposure to PAHs (Shahtaheri et al., 2007).
Biomarker for Outdoor Workers' Exposure to Urban Pollution : Urinary 1-hydroxypyrene is a reliable biomarker for studying occupational exposure to PAHs from urban pollution, especially when considering environmental and behavioral factors (Ciarrocca et al., 2014).
Assessment of Low-Level Environmental Exposure : It is effective for assessing low-level human environmental exposure to PAHs, including tobacco smoke, urban air, windsurfing, and contaminated food (Jongeneelen, 1994).
Rapid and Simple Detection Method : A developed method allows for the rapid and simple determination of 1-hydroxypyrene in urine, a biomarker for human exposure to PAHs, with recoveries of 93% to 115% (Li et al., 2001).
Lanthanide-functionalized Sensor for Detection : A luminescent Eu-functionalized metal-organic framework sensor effectively detects urinary 1Hydroxypyrene, offering potential for clinical diagnosis of PAH carcinogen exposure (Hao & Yan, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNHUAPTJVVNQ-LOIXRAQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514409 | |
Record name | (~2~H_9_)Pyren-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxypyrene-d9 | |
CAS RN |
132603-37-3 | |
Record name | (~2~H_9_)Pyren-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.